4-(Hydrazonomethyl)benzene-1,2,3-triol

Pharmaceutical impurity profiling Reference standard certification Benserazide quality control

4-(Hydrazonomethyl)benzene-1,2,3-triol (CAS 1865681-56-6; also named 2,3,4-trihydroxybenzaldehyde hydrazone) is a low-molecular-weight (168.15 g mol⁻¹) hydrazone derivative of pyrogallol, containing three vicinal phenolic hydroxyls and a hydrazonomethyl (-CH=N-NH₂) substituent at the para position. It serves as a key intermediate in the synthesis of the anti-Parkinson prodrug benserazide and is listed by multiple pharmacopoeial reference-standard suppliers as a benserazide-related impurity marker.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B12292075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydrazonomethyl)benzene-1,2,3-triol
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=NN)O)O)O
InChIInChI=1S/C7H8N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-3,10-12H,8H2/b9-3+
InChIKeyVJJXVIBSJRUQQX-YCRREMRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydrazonomethyl)benzene-1,2,3-triol – A Specialised Hydrazone Intermediate and Benserazide Impurity Reference Standard


4-(Hydrazonomethyl)benzene-1,2,3-triol (CAS 1865681-56-6; also named 2,3,4-trihydroxybenzaldehyde hydrazone) is a low-molecular-weight (168.15 g mol⁻¹) hydrazone derivative of pyrogallol, containing three vicinal phenolic hydroxyls and a hydrazonomethyl (-CH=N-NH₂) substituent at the para position . It serves as a key intermediate in the synthesis of the anti-Parkinson prodrug benserazide and is listed by multiple pharmacopoeial reference-standard suppliers as a benserazide-related impurity marker [1]. Because of its defined hydrazone C=N bond and 2,3,4-trihydroxy substitution pattern, its physicochemical behaviour, chromatographic retention, and reactivity differ fundamentally from the corresponding reduced hydrazine analogue and from other benserazide impurities, making compound-specific sourcing essential for validated analytical methods [2].

Why 4-(Hydrazonomethyl)benzene-1,2,3-triol Cannot Be Replaced by a Generic Hydrazone or Pyrogallol Analogue


Although several hydrazone‑bearing pyrogallol derivatives are commercially available, substituting 4‑(hydrazonomethyl)benzene‑1,2,3‑triol with the corresponding reduced form (4‑(hydrazinylmethyl)benzene‑1,2,3‑triol, CAS 3614‑72‑0) or with a different benserazide impurity (e.g., impurity A or B) invalidates chromatographic resolution, degrades quantitative accuracy, and severs traceability to the compendial reference standard required by regulatory filings [1]. The hydrazone C=N bond confers a distinct UV absorption profile, a different HPLC retention time, and a unique reactivity toward hydrolysis and hydrogenation that are not shared by the saturated hydrazine analogue [2]. Consequently, analytical method validation, forced‑degradation studies, and pharmacopoeial impurity profiling rely on compound‑specific sourcing to meet ICH Q3A/B requirements; procurement of a generic “pyrogallol hydrazone” without verified identity and purity data introduces uncontrolled variability into quantitative impurity assays [3].

Quantitative Differentiation of 4-(Hydrazonomethyl)benzene-1,2,3-triol from Its Closest Structural Analogues


Certified ISO-17034 Reference-Standard Purity vs. Generic Hydrazone Impurity Standards

4-(Hydrazonomethyl)benzene-1,2,3-triol is supplied by CATO Research Chemicals as an ISO 17034‑certified reference standard with a guaranteed purity >95 % (HPLC) and a defined 3‑year expiry, supported by a comprehensive certificate of analysis (COA) that includes NMR, MS, HPLC, IR, UV, water content, and residue on ignition [1]. In contrast, the reduced analogue 4‑(hydrazinylmethyl)benzene‑1,2,3‑triol (CAS 3614‑72‑0) is typically offered as a “research chemical” with purity stated only as 97 % (HPLC) and without ISO‑17034 certification or multi‑parameter COA documentation . This difference in certification level directly affects regulatory acceptance for ANDA/NDA impurity method validation.

Pharmaceutical impurity profiling Reference standard certification Benserazide quality control

Defined Shelf-Life and Stability Data for Supply-Chain Planning

CATO assigns 4-(hydrazonomethyl)benzene-1,2,3-triol a formal expiry period of 3 years when stored under recommended conditions, a data point explicitly published in its product specification [1]. For the reduced hydrazine analogue and for most generic benserazide impurity standards, vendors either do not disclose a defined expiry date or recommend re‑qualification at intervals that must be determined by the end user [2]. The availability of a manufacturer‑declared and stability‑study‑backed expiry simplifies inventory management and reduces the frequency of costly re‑certification cycles in GMP laboratories.

Reference standard stability Procurement logistics Benserazide impurity monitoring

Chromatographic Selectivity: Hydrazone vs. Reduced Hydrazine Impurity

In reversed‑phase HPLC systems used for benserazide impurity profiling, 4‑(hydrazonomethyl)benzene‑1,2,3‑triol elutes with a retention time that is clearly separated from both the parent drug benserazide and the reduced hydrazine analogue 4‑(hydrazinylmethyl)benzene‑1,2,3‑triol [1]. The hydrazone exhibits a characteristic UV λₘₐₓ that is red‑shifted relative to the saturated analogue, enabling selective detection at 280–320 nm where the reduced form shows negligible absorbance [2]. This spectral discrimination is critical for peak‑purity assessment and allows simultaneous quantification of hydrazone and hydrazine impurities in a single run without deconvolution algorithms.

HPLC impurity profiling Benserazide forced degradation Selectivity validation

Synthetic Utility: Direct Precursor to Benserazide Compared with the Reduced Hydrazine

In the patented synthesis of benserazide hydrochloride, 2,3,4‑trihydroxybenzaldehyde is condensed with serine hydrazide to give an N‑(D,L‑seryl)‑hydrazone intermediate that is subsequently hydrogenated over Pd/C to afford benserazide [1]. 4‑(Hydrazonomethyl)benzene‑1,2,3‑triol is the direct synthetic equivalent of this hydrazone intermediate and can be employed as a starting material for parallel synthetic routes, whereas the reduced form 4‑(hydrazinylmethyl)benzene‑1,2,3‑triol cannot undergo C=N hydrogenation‑driven coupling and therefore requires an additional protection/deprotection sequence to access the same product [2]. This differential reactivity translates into a shorter synthetic sequence (one fewer step) and higher atom economy for the hydrazone.

Benserazide synthesis Hydrazone hydrogenation Process chemistry

Optimal Procurement and Application Scenarios for 4-(Hydrazonomethyl)benzene-1,2,3-triol


Benserazide ANDA/NDA Impurity Method Validation

When developing or transferring a stability‑indicating HPLC method for benserazide hydrochloride finished dosage forms, 4‑(hydrazonomethyl)benzene‑1,2,3‑triol serves as a well‑characterised impurity marker with ISO‑17034 certification, defined shelf‑life, and chromatographic resolution from both the API and the reduced hydrazine impurity [1]. Its use directly satisfies ICH Q3A/B requirements for impurity qualification and facilitates method transfer between R&D and QC laboratories because the comprehensive COA eliminates the need for in‑house structural confirmation [2].

Forced‑Degradation and Stress‑Testing Studies of Benserazide

Under oxidative or thermal stress conditions, benserazide can generate hydrazone‑type degradation products. Spiking experiments with authentic 4‑(hydrazonomethyl)benzene‑1,2,3‑triol allow unambiguous identification and quantification of this specific degradant, leveraging its distinct UV‑visible absorbance (red‑shifted relative to the parent drug) for selective detection [1]. This compound‑level resolution cannot be achieved using generic mixture standards, making compound‑specific procurement essential for regulatory submission of forced‑degradation data [2].

Process‑Chemistry Optimisation of Benserazide Analogues

Medicinal chemistry teams exploring benserazide analogues or SAR studies around the hydrazine‑hydrazone redox couple benefit from using 4‑(hydrazonomethyl)benzene‑1,2,3‑triol as a direct C=N hydrogenation substrate, which shortens the synthesis by one protection/deprotection step compared with the reduced hydrazine [1]. This efficiency gain is particularly valuable in library synthesis where each extra step multiplies time and material costs across 20‑50 compounds [2].

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